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molecular formula C15H16O2 B585337 Bisphenol A-13C2 CAS No. 263261-64-9

Bisphenol A-13C2

Cat. No. B585337
M. Wt: 230.276
InChI Key: IISBACLAFKSPIT-ZDOIIHCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04222932

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrachloroethane phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6-dimethylphenol chloroform ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Step Two
Name
tetrachloroethane phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2,6-dimethylphenol chloroform ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
290 °C
Stirring
Type
CUSTOM
Details
that stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gradually increasing vacuum
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity
CUSTOM
Type
CUSTOM
Details
is then extruded at 350° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222932

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrachloroethane phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6-dimethylphenol chloroform ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Step Two
Name
tetrachloroethane phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2,6-dimethylphenol chloroform ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
290 °C
Stirring
Type
CUSTOM
Details
that stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gradually increasing vacuum
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity
CUSTOM
Type
CUSTOM
Details
is then extruded at 350° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04222932

Procedure details

An equimolar mixture of 2,2-bis(4-acetoxyphenyl)propane (Bisphenol A diacetate) and isophthalic acid is heated gradualy to 290° C. in a stirred vessel under gradually increasing vacuum to remove the acetic acid which is liberated. When the melt viscosity of the condensate reaches a level such that stirring becomes difficult the melt is drained from the reaction vessel and crystallized. The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity reaches 0.65 dl/g (in 40/60 by weight tetrachloroethane/phenol solution at 25° C.). The polymer is then extruded at 350° C. and pelletized. The polymer has an inherent viscosity of 0.62 and a carboxylic acid content of 40 microequivalents per gram (μeq./g), determined by potentiometric titration of a solution of the polymer in a 2,6-dimethylphenol/chloroform/ethanol mixture with an ethanolic solution of potassium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tetrachloroethane phenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,6-dimethylphenol chloroform ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:14]2[CH:19]=[CH:18][C:17]([O:20]C(=O)C)=[CH:16][CH:15]=2)([CH3:13])[CH3:12])=[CH:7][CH:6]=1)(=O)C.C(O)(=O)C1C=CC=C(C(O)=O)C=1.ClCC(Cl)(Cl)Cl.C1(O)C=CC=CC=1.CC1C=CC=C(C)C=1O.C(Cl)(Cl)Cl.C(O)C.[OH-].[K+]>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:14]2[CH:15]=[CH:16][C:17]([OH:20])=[CH:18][CH:19]=2)([CH3:13])[CH3:12])=[CH:9][CH:10]=1 |f:2.3,4.5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(C(=O)O)=CC=C1)(=O)O
Step Two
Name
tetrachloroethane phenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(Cl)(Cl)Cl.C1(=CC=CC=C1)O
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2,6-dimethylphenol chloroform ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1)C)O.C(Cl)(Cl)Cl.C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
290 °C
Stirring
Type
CUSTOM
Details
that stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under gradually increasing vacuum
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid which
CUSTOM
Type
CUSTOM
Details
crystallized
CUSTOM
Type
CUSTOM
Details
The crystallized polymer is subjected to solid state polymerization under vacuum at 280° C. until the inherent viscosity
CUSTOM
Type
CUSTOM
Details
is then extruded at 350° C.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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